Chloroacetyl-DL-serine

Enzymatic resolution Acylase specificity Biocatalysis

Chloroacetyl-DL-serine (CAS 80174-65-8) is a chloroacetylated serine derivative uniquely suited for acylase specificity studies, kinetic resolutions, and bacterial transport research. Its ≥97% purity (titration) exceeds typical >95% N-acetyl analogs, minimizing side reactions in automated peptide synthesis. The chloroacetyl group enables covalent enzyme inhibition unattainable with non-halogenated substrates. Reaction rates can be enhanced 10–100% with 10⁻³ M Co²⁺, offering tunable preparative-scale resolution. A reversible N,O-haloacyl shift property positions it as a stable pro-drug form for in vivo conversion studies. Choose this compound for superior purity, unique mechanistic probes, and reliable batch-to-batch consistency in demanding synthetic protocols.

Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
CAS No. 80174-65-8
Cat. No. B1630467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-DL-serine
CAS80174-65-8
Molecular FormulaC5H8ClNO4
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CCl)O
InChIInChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
InChIKeySGCJRDDJGFXEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-DL-serine (CAS 80174-65-8): Product-Specific Evidence and Differential Positioning in Amino Acid Derivative Research


Chloroacetyl-DL-serine (CAS 80174-65-8), also known as N-chloroacetyl-DL-serine, is a chloroacetylated derivative of DL-serine with the molecular formula C5H8ClNO4 and a molecular weight of 181.57 g/mol . It is a white crystalline powder with a melting point of 122 °C and limited water solubility (very faint turbidity) [1]. As a halogenated N-acyl amino acid, it is employed as a biochemical probe for acylase enzyme specificity studies, an intermediate in peptide and pharmaceutical synthesis, and a tool for investigating bacterial transport mechanisms .

Why Generic Substitution of Chloroacetyl-DL-serine (80174-65-8) Fails: Evidence-Driven Distinctions from Related Chloroacetyl Amino Acids


Chloroacetyl-DL-serine cannot be freely substituted with other chloroacetylated amino acids or N-acetyl serine analogs because its unique stereochemical and electronic properties dictate distinct enzymatic recognition, stability, and functional outcomes. Comparative studies reveal that subtle changes in the amino acid side chain or the N-acyl group dramatically alter susceptibility to acylase hydrolysis [1], the propensity for N,O-acyl migration [2], and the ability to inhibit bacterial acylases . These differences render generic interchange scientifically invalid without empirical validation in the specific assay or synthetic pathway.

Quantitative Evidence for Selecting Chloroacetyl-DL-serine (80174-65-8) Over Its Closest Analogs


Enzymatic Susceptibility: Chloroacetyl-DL-serine is Hydrolyzed by Mold Acylases, Unlike Its Threonine Analog

In a direct head-to-head enzymatic assay using mold acylases from Penicillium and Aspergillus, chloroacetyl-DL-serine was found to be a susceptible substrate, whereas the structurally analogous chloroacetyl-DL-threonine was markedly resistant to hydrolysis [1]. This differential susceptibility provides a clear biochemical fingerprint that dictates the choice of substrate for enantioselective resolutions.

Enzymatic resolution Acylase specificity Biocatalysis

Acyl Migration Propensity: N-Chloroacetyl-DL-serine Serves as a Pro-Drug Form of the Labile O-Dichloroacetyl Analog

The free base O-dichloroacetyl-DL-serine is extremely labile and reverts to the N-compound in neutral aqueous solution at room temperature [1]. In contrast, N-chloroacetyl-DL-serine (this compound) is stable under standard laboratory storage conditions (store at 0–8 °C, melting point 122 °C) . This stability differential establishes N-chloroacetyl-DL-serine as the isolable, storable entity, while the O-isomer is only practical as its hydrochloride salt.

Pro-drug design N,O-acyl shift Stability profiling

Purity Specifications: Chloroacetyl-DL-serine Offers ≥97% Purity by Titration, Exceeding the >95% Baseline of Its N-Acetyl Analog

Commercial suppliers offer Chloroacetyl-DL-serine at ≥97% purity (by titration) , whereas the structurally analogous N-acetyl-DL-serine is typically supplied at >95% purity . This 2-percentage-point difference in minimum purity can be critical for applications requiring high stoichiometric accuracy, such as solid-phase peptide synthesis or quantitative biochemical assays.

Peptide synthesis Analytical standards Procurement specifications

Bacterial Acylase Inhibition: Chloroacetyl-DL-serine Inhibits E. coli Acylase, a Feature Not Shared by Non-Halogenated N-Acetyl Analogs

Chloroacetyl-DL-serine has been shown to inhibit Escherichia coli acylase, an enzyme that catalyzes the release of fatty acids from bile salt conjugates . In contrast, the non-halogenated analog N-acetyl-DL-serine serves as a substrate, not an inhibitor, of acylases [1]. The presence of the electrophilic chloroacetyl group enables covalent modification of the enzyme active site, conferring inhibitory activity that is absent in the acetyl derivative.

Enzyme inhibition Microbiology Bacterial metabolism

Cobalt Ion Modulation: Acylase Hydrolysis of Chloroacetyl-DL-serine is Accelerated by Co²⁺, Whereas Chloroacetyl-DL-valine Hydrolysis is Inhibited

In mold acylase assays, the addition of Co²⁺ ions at 10⁻³ M accelerated the hydrolysis of chloroacetyl-DL-serine by approximately 10–100% [1]. In stark contrast, the hydrolysis of chloroacetyl-DL-valine was inhibited under identical conditions [1]. This differential response to a common cofactor underscores the unique interaction of the serine side chain with the enzyme-metal complex.

Enzyme modulation Metal ion effects Biocatalysis optimization

LogP and Polarity: Chloroacetyl-DL-serine is More Hydrophilic than Chloroacetyl-DL-valine, Influencing Solubility and Chromatographic Behavior

The calculated LogP for Chloroacetyl-DL-serine is -0.82220 [1], while for Chloroacetyl-DL-valine it is 1.1 [2]. This 1.92 LogP unit difference translates to a >80-fold difference in predicted octanol-water partition coefficient, reflecting the significantly higher polarity and aqueous solubility of the serine derivative. The topological polar surface area (tPSA) is 86.6 Ų for Chloroacetyl-DL-serine versus 66.4 Ų for Chloroacetyl-DL-valine [1][2].

Physicochemical profiling Chromatography Drug-likeness

Validated Application Scenarios for Chloroacetyl-DL-serine (80174-65-8) Based on Differential Evidence


Enantioselective Resolution of DL-Serine via Acylase-Catalyzed Hydrolysis

Because Chloroacetyl-DL-serine is a susceptible substrate for mold acylases [1], it can be employed in kinetic resolutions to obtain enantiopure serine. The reaction rate can be further enhanced by 10–100% through the addition of 10⁻³ M Co²⁺ [1], making it a tunable system for preparative-scale resolutions. This application is not feasible with the resistant Chloroacetyl-DL-threonine analog.

Probing Bacterial Acylase Function and Inhibitor Development

Chloroacetyl-DL-serine's demonstrated inhibition of E. coli acylase [1] makes it a valuable tool for studying bacterial fatty acid metabolism and bile salt conjugation pathways. Its covalent modification potential (via the chloroacetyl group) distinguishes it from non-halogenated analogs like N-acetyl-DL-serine, which are substrates rather than inhibitors [2].

Solid-Phase Peptide Synthesis Requiring High-Purity Building Blocks

With a commercial purity specification of ≥97% (titration) [1], Chloroacetyl-DL-serine provides a higher minimum purity than the >95% offered by its N-acetyl analog [2]. This higher purity reduces the risk of side reactions and improves coupling efficiency in automated peptide synthesizers, making it the preferred choice for demanding synthetic protocols.

Investigating N,O-Acyl Migration and Pro-Drug Activation Mechanisms

The reversible N,O-haloacyl shift described for serine derivatives [1] positions Chloroacetyl-DL-serine as a stable, isolable pro-drug form that can undergo in vivo enzymatic conversion to the active O-dichloroacetyl species. This property is exploited in studies of anti-tumor activity [1] and cannot be replicated with the labile O-isomer free base.

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